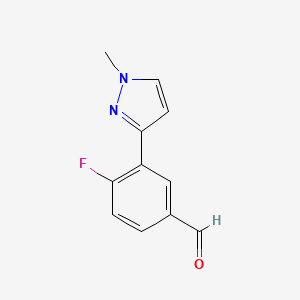

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Description

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

4-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde |

InChI |

InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 |

InChI Key |

URGTYJPSKOZYGR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=C(C=CC(=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Detailed Synthetic Routes

Pyrazole Ring Formation

The pyrazole moiety is commonly synthesized by condensation of hydrazine derivatives with β-diketones or β-ketoesters. Specifically, methylhydrazine reacts with appropriate precursors under acidic or basic conditions to yield 1-methylpyrazole derivatives. This step is crucial for generating the heterocyclic core with the methyl substitution on the nitrogen atom.

Formylation of the Aromatic Ring

The aldehyde group is introduced via formylation methods such as the Vilsmeier-Haack reaction. This involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate an electrophilic species that reacts with the aromatic ring to install the formyl group at the desired position.

Representative Synthetic Procedure

A typical synthetic sequence reported involves:

- Preparation of 1-methyl-1H-pyrazole-3-yl intermediate via methylhydrazine condensation with a β-diketone.

- Coupling of the pyrazole intermediate with a fluorinated benzene derivative under palladium-catalyzed cross-coupling conditions or nucleophilic aromatic substitution.

- Final formylation of the aromatic ring through Vilsmeier-Haack reaction to yield this compound.

Industrial and Continuous Flow Synthesis

Advanced synthetic methods for industrial scale production include continuous flow chemistry, which enhances reaction control, safety, and scalability. Continuous flow reactors allow precise temperature and reagent control, improving yield and purity. Purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.

Characterization Techniques

The synthesized compound is characterized using:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (^1H) NMR shows distinct signals for aromatic protons, aldehyde proton (~10 ppm), and pyrazole protons. Fluorine coupling patterns are evident in both ^1H and ^19F NMR spectra.Mass Spectrometry (MS):

Confirms molecular weight (204.20 g/mol) and molecular ion peaks consistent with the expected structure.Infrared Spectroscopy (IR):

Characteristic aldehyde C=O stretch near 1700 cm^-1 and aromatic C-F stretches.

Summary Table: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrazole ring formation | Methylhydrazine, β-diketone, acidic/basic | Formation of 1-methylpyrazole | Reaction at room temperature or reflux |

| Fluorine introduction | Selectfluor or electrophilic fluorinating agent | Para-fluorination of aromatic ring | Mild conditions to preserve aldehyde |

| Formylation (Vilsmeier-Haack) | DMF, POCl3, low temperature | Introduction of aldehyde group | Often performed last to avoid side reactions |

| Purification | Chromatography, crystallization | Isolation of pure compound | Required for research or industrial use |

Research Findings and Applications

The pyrazole-containing benzaldehyde derivatives show promising biological activities, including antibacterial and anti-inflammatory properties. The fluorine atom modulates lipophilicity and metabolic stability, enhancing pharmaceutical potential. Research emphasizes the importance of synthetic route optimization to achieve high purity and yield for downstream applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

Reduction: 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoro group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target .

Comparison with Similar Compounds

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Structural Differences : Lacks the fluorine atom at the 4-position of the benzaldehyde ring.

Key Data :

| Property | Value | Source |

|---|---|---|

| CAS RN | 179055-27-7 | |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.20 g/mol | |

| Melting Point | 97.5–99°C | |

| Purity (Commercial Availability) | 97% (Thermo Scientific) |

Functional Implications :

- May exhibit lower metabolic stability compared to the fluorinated analog due to reduced electron-withdrawing effects.

4-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65f)

Structural Differences : Replaces the pyrazole group with a morpholine-substituted pyrimidine ring.

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅FN₄O₂ | |

| Molecular Weight | 288 g/mol (MS [M+H]⁺) | |

| Synthesis Yield | 96% |

Functional Implications :

Pyrazole-Carbaldehyde Derivatives

Examples :

3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4, Similarity: 0.81)

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0, Similarity: 0.76)

Structural Differences : Aldehyde group directly attached to the pyrazole ring instead of a benzaldehyde backbone.

Key Implications :

Chromatographic Behavior

- Fluorine substitution likely alters retention times in reverse-phase chromatography. For example, benzaldehyde derivatives show capacity factors (k') ~1.1 on ODS columns, but fluorinated analogs may deviate due to polar interactions .

Biological Activity

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C11H9FN2O

- Molecular Weight: 204.2 g/mol

- CAS Number: 1344313-03-6

Antibacterial Activity

Research indicates that compounds containing the pyrazole moiety often exhibit significant antibacterial properties. A study evaluating various pyrazole derivatives demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 125 |

Antifungal Activity

The antifungal activity of this compound has also been investigated. In vitro tests showed that it could inhibit the growth of various fungal strains, including Candida albicans. The observed activity was dose-dependent, with effective concentrations leading to significant reductions in fungal viability.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 18 | 50 |

| Aspergillus niger | 15 | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound demonstrated IC50 values that suggest it could be a candidate for further development as an anti-inflammatory drug.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.05 |

| COX-2 | 0.02 |

Case Studies

-

Study on Antimicrobial Properties

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties. The results indicated that the presence of fluorine in the structure enhanced the antibacterial activity against resistant strains of bacteria, making it a promising candidate for further research in drug development. -

Inflammation Model Testing

In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced swelling and pain compared to control groups. These findings support its potential therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.